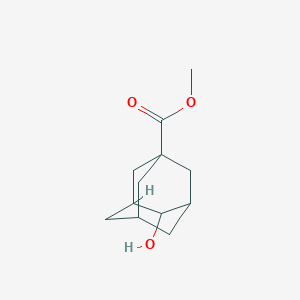

Methyl 4-hydroxyadamantane-1-carboxylate

描述

Historical Context and Evolution of Adamantane-Based Research

The journey of adamantane (B196018) began with its theoretical postulation in the 1920s, followed by its eventual isolation from petroleum in 1933. However, it was the development of a practical synthetic route in the mid-20th century that truly unlocked the potential of adamantane and its derivatives for widespread research. Early investigations into adamantane chemistry were largely focused on understanding its fundamental properties and reactivity. A significant breakthrough came with the discovery of the antiviral activity of amantadine (B194251) (1-aminoadamantane), which marked the beginning of adamantane's impactful journey in pharmaceutical development. This discovery spurred a wave of research into other adamantane derivatives, leading to the development of drugs like memantine (B1676192) for Alzheimer's disease and rimantadine (B1662185), another antiviral agent.

The Adamantane Scaffold in Contemporary Chemical Science

In modern chemical science, the adamantane scaffold is revered for its ability to impart desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. Its bulky and rigid nature can enhance metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation. Furthermore, the lipophilicity of the adamantane cage can improve a drug's ability to cross biological membranes, including the blood-brain barrier. Beyond medicine, adamantane derivatives are being explored for applications in materials science, such as in the development of high-performance polymers and as molecular building blocks for nanotechnology.

Scope and Research Trajectories of Adamantane Derivatives

The scope of research into adamantane derivatives is continually expanding. Current research trajectories include the development of new synthetic methodologies to create more complex and functionalized adamantane structures. In medicinal chemistry, there is a strong focus on designing adamantane-containing compounds with enhanced target specificity and reduced side effects for a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The use of adamantane as a rigid and predictable scaffold is also being leveraged in the field of supramolecular chemistry and crystal engineering to construct novel molecular architectures with unique properties.

While a vast number of adamantane derivatives have been synthesized and studied, "Methyl 4-hydroxyadamantane-1-carboxylate" itself is not extensively documented in publicly available scientific literature. Its significance, therefore, largely lies in its potential as a building block for more complex molecules, leveraging the inherent properties of the adamantane core.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-hydroxyadamantane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVZUHZRMUARMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)C(C(C3)C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies of Functional Group Transformations on Methyl 4 Hydroxyadamantane 1 Carboxylate

Mechanistic Insights into Ester Hydrolysis and Transesterification

The hydrolysis of the methyl ester in methyl 4-hydroxyadamantane-1-carboxylate to the corresponding carboxylic acid, 4-hydroxyadamantane-1-carboxylic acid, can be achieved under acidic or basic conditions. chemguide.co.uknih.gov

Under acidic conditions, the reaction is reversible and proceeds via a series of protonation and deprotonation steps. youtube.com The carbonyl oxygen of the ester is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. youtube.com To drive the equilibrium towards the hydrolysis product, an excess of water is typically used. chemguide.co.uk

Basic hydrolysis, also known as saponification, is an irreversible process. libretexts.org The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion results in the formation of the carboxylic acid, which is then deprotonated by the strongly basic methoxide to form the carboxylate salt. libretexts.org Acidification of the salt in a separate step yields the final carboxylic acid.

Transesterification, the conversion of one ester to another, can also be performed on this compound under either acidic or basic conditions. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide nucleophile attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. Elimination of the original methoxide group yields the new ester. masterorganicchemistry.com Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com

Reactivity of the Hydroxyl Group in Adamantane-4-position

The tertiary hydroxyl group at the 4-position of the adamantane (B196018) core exhibits characteristic reactivity, allowing for various functional group interconversions.

The hydroxyl group can be substituted by various nucleophiles, often after protonation or conversion to a better leaving group. researchgate.net Due to the steric hindrance of the adamantane cage, these reactions typically proceed through a carbocation intermediate, characteristic of an SN1 mechanism. The stability of the tertiary adamantyl carbocation facilitates these substitution reactions. For instance, adamantane derivatives can undergo nucleophilic substitution with various nitrogen-containing nucleophiles. researchgate.net

Oxidation of the tertiary alcohol at the 4-position is not straightforward as it lacks a hydrogen atom on the carbon bearing the hydroxyl group. Standard oxidation methods that rely on the removal of this hydrogen will not be effective. However, under specific conditions, oxidation of the adamantane ring system can occur. For instance, the oxidation of adamantane itself can lead to a mixture of mono-oxygenated products, including adamantanol and adamantanone. mdpi.com More forceful oxidation can lead to polyhydroxylated adamantanes. mdpi.com The nitroxylation of adamantane-1-ylmethanols, a related process, can be accompanied by oxidation to form substituted adamantane-1-carboxylic acids. researchgate.net

| Reagent | Product | Yield (%) |

| KMnO4 in aqueous pyridine | 1,2,4-Trimethoxy-anthraquinone-3-carboxylic acid | 23 |

This table illustrates the oxidation of a methyl group on an anthraquinone (B42736) core to a carboxylic acid using potassium permanganate, a strong oxidizing agent. While not directly on the adamantane core, it demonstrates the conditions often required for such oxidations. chemspider.com

Direct fluorination of the hydroxyl group can be challenging. However, methods for the synthesis of fluorinated adamantane derivatives have been developed. An improved synthetic route has been developed for the preparation of methyl 1-fluoroindan-1-carboxylate from 1-indanone, which may have analogous applications to adamantane systems. nih.gov One-pot fluorination followed by Michael addition or Robinson annulation has been used for the synthesis of α-fluorinated carbonyl compounds. researchgate.net

Reactivity of the Carboxylate Ester Group

The carboxylate ester group provides a handle for various transformations, including cleavage reactions.

Decarboxylation Pathways

The decarboxylation of adamantane carboxylic acids, including derivatives like this compound, represents a key transformation for accessing functionalized adamantanes. researchgate.net These reactions involve the cleavage of the C-C bond between the adamantyl cage and the carboxyl group, releasing carbon dioxide. researchgate.net The stability of the resulting adamantyl intermediate, typically a bridgehead carbocation or radical, is a crucial factor in these transformations. nih.gov

Several methods have been developed for the decarboxylation of adamantane-1-carboxylic acids. One approach involves oxidative decarboxylation. For instance, the use of MnO₂–H₂SO₄ can facilitate the displacement of a carboxylic group with a hydroxyl group, accompanied by the release of CO₂. researchgate.net Another specialized method is decarboxylative halogenation, which converts carboxylic acids into the corresponding organic halides. researchgate.net This can be achieved through mechanisms such as silver-catalyzed decarboxylative chlorination, which proceeds through several steps including the formation of a silver-carboxylate intermediate and subsequent oxidative decarboxylation. researchgate.net

Photochemical methods have also been shown to induce decarboxylation. The photolysis of adamantane-1-carboxylic acid can lead to the formation of adamantane, demonstrating a non-oxidative pathway. prepchem.com For esters like this compound, a relevant pathway could be the Krapcho decarboxylation, particularly if an electron-withdrawing group is present at the β-position. This reaction typically involves heating in a dipolar aprotic solvent with a salt, proceeding via nucleophilic dealkylation of the ester followed by decarboxylation of the resulting intermediate. wikipedia.org

The general mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, resulting in an enol intermediate that tautomerizes. masterorganicchemistry.com While this compound is not a β-keto acid, analogous principles of forming a stable intermediate drive the reaction under various conditions.

| Method | Reagents/Conditions | Typical Product | Reference |

|---|---|---|---|

| Oxidative Decarboxylation | MnO₂/H₂SO₄, 25-30°C | Hydroxyalkane | researchgate.net |

| Decarboxylative Halogenation | Ag(I) catalyst, t-BuOCl | Chloroalkane | researchgate.net |

| Photochemical Decarboxylation | UV light, in ACN | Alkane | prepchem.com |

| Krapcho Decarboxylation (Ester) | NaCl, DMSO, H₂O, heat | Decarboxylated Alkane | wikipedia.org |

Friedel-Crafts Alkylation Reactions involving Adamantane-Based Compounds

Adamantane-based compounds are valuable alkylating agents in Friedel-Crafts reactions, used to attach the bulky and lipophilic adamantyl moiety to aromatic rings. d-nb.info These reactions proceed via electrophilic aromatic substitution, where a stable adamantyl carbocation is generated and then attacks the electron-rich aromatic ring. wikipedia.orgnih.gov The required adamantyl cation can be formed from precursors such as adamantyl halides or alcohols in the presence of a Lewis acid or a strong protic acid catalyst. d-nb.infonycu.edu.tw

For a molecule like this compound, the tertiary hydroxyl group at the C4 position can serve as a precursor to the carbocation. Protonation of the hydroxyl group by a strong acid would form a good leaving group (water), leading to the formation of a 4-methoxycarbonyladamantan-1-yl cation. This cation can then alkylate an aromatic substrate.

A variety of catalysts have been employed for Friedel-Crafts adamantylation, including traditional Lewis acids like AlCl₃ and FeCl₃, as well as solid acids and other metal salts such as InCl₃. d-nb.inforesearchgate.netresearchgate.net The choice of catalyst can influence the reaction's efficiency and selectivity. For example, InCl₃ has been shown to efficiently catalyze the reaction of 1-bromoadamantane (B121549) with various monosubstituted benzenes. researchgate.net Similarly, FeCl₃-doped K10 montmorillonite (B579905) clay can promote arylations at the tertiary positions of adamantane. researchgate.net

The reaction can be tailored to produce mono- or polysubstituted products. For instance, direct clay-catalyzed processes can be controlled to achieve selective formation of monosubstituted 1-adamantyl derivatives or 1,3-disubstituted adamantanes. researchgate.net The regioselectivity of the alkylation on the aromatic ring is also a key consideration. With substituted benzenes, a mixture of isomers is often obtained, with the para-isomer frequently being the major product due to steric hindrance. d-nb.infonycu.edu.tw

| Adamantane Precursor | Aromatic Substrate | Catalyst | Key Finding | Reference |

|---|---|---|---|---|

| Adamantane | Aromatic solvents | FeCl₃-doped K10 montmorillonite | Can be tailored for mono- or di-substitution. | researchgate.net |

| 1-Bromoadamantane | Benzene, Toluene | InCl₃, InBr₃ | Efficient catalysis with low catalyst loading (1-5 mol%). | researchgate.net |

| 1-Adamantanol | Toluene | HO-SAS (immobilized acid) | Good yield of 1-tolyladamantane. | nycu.edu.tw |

| Adamantane | Fluorobenzene | AlCl₃ / t-BuBr | Selective formation of meta-tetraarylated product. | d-nb.info |

Stereochemical Considerations in Adamantane Functionalization

The rigid, cage-like structure of adamantane imparts unique stereochemical properties to its derivatives. nih.gov Adamantane itself is a highly symmetrical and achiral molecule. yale.edu The introduction of substituents can, however, lead to the formation of chiral molecules. This compound, being a 1,4-disubstituted adamantane, possesses a plane of symmetry that passes through the C1 and C4 atoms and is therefore achiral (prochiral).

Functionalization of this prochiral molecule can lead to chiral products. For example, any reaction that introduces a third substituent at a bridge or bridgehead position not on the existing symmetry plane will break the symmetry and create a chiral molecule. Specifically, 1,2-disubstituted adamantane derivatives are chiral. nih.gov Therefore, a reaction at a methylene (B1212753) bridge (e.g., at C2) of this compound would result in a chiral product.

The stereochemical outcome of reactions on adamantane derivatives is often governed by the steric hindrance of the cage structure. The rigid framework limits conformational flexibility, and reagents will typically approach from the less hindered face. This can lead to high stereoselectivity in certain reactions. For instance, facial selectivity has been observed in Paterno–Büchi reactions of 5-substituted adamantan-2-ones. acs.org

When considering reactions on this compound, the stereochemistry of the starting material dictates the potential for creating stereoisomers. While the molecule itself is achiral, the methylene carbons (such as C2, C3, C5, C6) are prochiral centers. A substitution reaction at one of these positions would create a new stereocenter. The relative orientation of the existing substituents (hydroxyl and methoxycarbonyl groups) would then influence the stereochemical course of the reaction, potentially leading to the preferential formation of one diastereomer over another.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. The rigid adamantane (B196018) framework of Methyl 4-hydroxyadamantane-1-carboxylate simplifies certain aspects of analysis by reducing conformational flexibility, yet the high degree of symmetry and overlapping signals necessitates a multi-technique approach.

The assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in structural confirmation. Due to the molecule's C_s symmetry (assuming free rotation of the ester and hydroxyl groups), the number of unique signals is less than the total number of atoms. The adamantane cage itself contains four distinct types of carbon atoms and four types of hydrogen atoms.

The ¹H NMR spectrum is characterized by signals for the methyl ester protons, the hydroxyl proton, and a series of complex, overlapping multiplets for the adamantane cage protons. The ¹³C NMR spectrum is generally simpler, showing distinct signals for the carbonyl carbon, the methyl ester carbon, the two quaternary carbons of the cage (C1 and C4), and the various methine and methylene (B1212753) carbons.

Predicted chemical shifts are based on the known values for the adamantane scaffold and the electronic effects of the hydroxyl and methyl carboxylate substituents. The electron-withdrawing nature of these groups causes a downfield shift (deshielding) for nearby nuclei.

Predicted ¹H NMR Chemical Shift Assignments

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -OH | 1.5-3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| -OCH₃ | ~3.70 | Singlet | Typical range for a methyl ester. |

| Adamantane H (adjacent to -OH) | 2.0 - 2.2 | Multiplet | Deshielded by the adjacent hydroxyl group. |

| Adamantane H (adjacent to -COOCH₃) | 2.0 - 2.2 | Multiplet | Deshielded by the adjacent ester group. |

Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O | ~176 | Carbonyl carbon of the ester group. |

| C4-OH | ~68 | Quaternary carbon attached to the hydroxyl group. |

| -OCH₃ | ~52 | Methyl carbon of the ester group. |

| C1-COOCH₃ | ~41 | Quaternary carbon attached to the ester group. |

| Adamantane CH₂ | 30 - 38 | Multiple signals expected for the non-equivalent methylene groups. |

Chemical shift anisotropy, a phenomenon where the chemical shift is dependent on the orientation of the molecule with respect to the external magnetic field, is primarily a consideration in solid-state NMR rather than in solution, where rapid molecular tumbling averages this effect to an isotropic value.

To unambiguously assign the complex and often overlapping signals of the adamantane cage, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity between the different methine and methylene protons throughout the cage, allowing for the mapping of the proton framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These ¹H-¹³C correlation experiments are used to identify which protons are directly attached to which carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This technique is crucial for assigning the carbon signals based on the more easily differentiated proton signals and confirming the assignments made from 1D spectra.

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation that occur on the NMR timescale. While the adamantane core is conformationally rigid, VT-NMR could be used to probe for restricted rotation around the C1-C(O)OCH₃ or C4-OH bonds. If the energy barrier to rotation were sufficiently high, it might be possible to observe distinct signals for different rotational isomers (rotamers) at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal at the coalescence temperature, allowing for the calculation of the energy barrier for the dynamic process.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides an atomic-resolution view of the molecule's structure in the solid state, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

The way molecules pack in a crystal is governed by a network of intermolecular interactions. For this compound, the key interactions driving crystal formation would be:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. It is expected to form robust O-H···O hydrogen bonds with a suitable acceptor on an adjacent molecule, most likely the carbonyl oxygen of the ester group (C=O) or the hydroxyl oxygen. These interactions are highly directional and typically lead to the formation of well-defined supramolecular structures like chains or dimers.

A significant challenge in the crystallography of adamantane-containing compounds is the high propensity for crystallographic disorder. nih.govacs.org This phenomenon arises because the globular, highly symmetric shape of the adamantane cage allows it to be accommodated within the crystal lattice in multiple orientations with very similar energies. wikipedia.org

Two primary types of disorder are common:

Orientational Disorder: The molecule occupies a single lattice site but is randomly oriented in one of two or more directions. For example, an adamantane derivative might be flipped by 180° relative to its neighbors in a statistical manner throughout the crystal.

Positional Disorder: The entire molecule statistically occupies two or more closely spaced positions within the unit cell.

This inherent tendency for disorder complicates the collection of high-quality diffraction data and the subsequent refinement of the crystal structure. acs.orgucl.ac.uk Resolving the exact atomic positions from the averaged electron density map requires careful modeling and can sometimes limit the precision of the final structural determination. This is a well-documented characteristic of adamantane and its derivatives in the solid state. nih.govrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (Chemical Formula: C₁₂H₁₈O₃, Molecular Weight: 210.27 g/mol ), electron ionization (EI) mass spectrometry would be expected to yield a molecular ion peak (M⁺) at m/z 210.

The fragmentation of adamantane derivatives is highly characteristic. The stability of the adamantane cage often leads to fragment ions where the substituents are cleaved off. acs.org The fragmentation pattern for this compound is predicted to involve several key pathways:

Loss of a Methoxy (B1213986) Group (-OCH₃): Cleavage of the ester can result in the loss of the methoxy radical, leading to the formation of an acylium ion at m/z 179.

Loss of the Methoxycarbonyl Group (-COOCH₃): A common fragmentation pathway for adamantane esters is the loss of the entire methyl ester group, which would produce a fragment at m/z 151. researchgate.net

Loss of Water (-H₂O): The presence of a hydroxyl group allows for the elimination of a water molecule, particularly under thermal or ionization stress, which would generate a peak at m/z 192.

Fragmentation of the Adamantane Cage: The adamantane structure itself can fragment, although it is notably stable. This process typically results in the loss of hydrocarbon fragments. The mass spectra of adamantane itself shows characteristic peaks at m/z values such as 93, 80, and 79, which may also appear in the spectrum of its derivatives following initial losses of the primary functional groups. wikipedia.org

These predicted fragmentation pathways provide a veritable fingerprint for the identification and structural confirmation of the molecule.

| Predicted m/z | Proposed Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 210 | [C₁₂H₁₈O₃]⁺ (Molecular Ion) | - |

| 192 | [C₁₂H₁₆O₂]⁺ | H₂O |

| 179 | [C₁₁H₁₅O₂]⁺ | OCH₃ |

| 151 | [C₁₀H₁₅O]⁺ | COOCH₃ |

| 93 | [C₇H₉]⁺ | Further cage fragmentation |

| 79 | [C₆H₇]⁺ | Further cage fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Hydroxyl Group (O-H) Vibrations: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹. This band corresponds to the O-H stretching vibration and its broadness is due to hydrogen bonding.

C-H Stretching Vibrations: The adamantane cage and the methyl group contain numerous C-H bonds. These give rise to strong, sharp peaks in both IR and Raman spectra in the 2850-3000 cm⁻¹ region. researchgate.net

Carbonyl Group (C=O) Stretch: The ester functional group will produce a very strong and sharp absorption in the IR spectrum, typically between 1720-1740 cm⁻¹. spectra-analysis.com In the Raman spectrum, this band is expected to be present but weaker. researchgate.net

C-O Stretching Vibrations: The C-O single bonds of the alcohol and the ester will exhibit stretching vibrations in the fingerprint region of the IR spectrum, generally between 1050-1250 cm⁻¹.

Adamantane Cage Vibrations: The rigid C-C framework of the adamantane skeleton gives rise to a complex series of absorptions in the fingerprint region (< 1500 cm⁻¹). These correspond to C-C stretching and various bending and rocking modes (CH₂ scissoring, twisting, and wagging). nih.govresearchgate.net These cage modes are often more prominent in the Raman spectrum. acs.orgaip.org

The combination of IR and Raman spectroscopy provides a comprehensive picture of the molecule's functional groups and confirms the integrity of the adamantane core structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (sp³) | 2850-3000 | Strong | Strong |

| C=O Stretch (Ester) | 1720-1740 | Very Strong | Medium |

| CH₂ Bending/Scissoring | ~1450-1470 | Medium | Medium |

| C-O Stretch (Ester & Alcohol) | 1050-1250 | Strong | Weak-Medium |

| Adamantane Cage C-C Stretches/Bends | 700-1200 | Medium-Complex | Strong-Complex |

Computational Chemistry and Theoretical Investigations of Methyl 4 Hydroxyadamantane 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations are fundamental to understanding a molecule's geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. scielo.org.mx It is favored for its balance of accuracy and computational efficiency. The primary application of DFT in this context is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. scielo.org.mx

For Methyl 4-hydroxyadamantane-1-carboxylate, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(2d,p), would be performed to determine its most stable conformation. researchgate.net The calculation would systematically adjust bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. scielo.org.mx The output provides precise Cartesian coordinates for each atom in its optimized state.

Beyond geometry, DFT calculations elucidate the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijsrset.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions. scielo.org.mx

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | C=O (ester) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-O (hydroxyl) | ~1.43 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Dihedral Angle | H-O-C4-C(bridgehead) | ~180° (anti-periplanar) |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm or interpret experimental results. mdpi.com The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. comporgchem.com

Using the optimized geometry obtained from DFT, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com The calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). To improve accuracy, calculations are often performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the environment in which experimental NMR spectra are typically recorded. mdpi.comcomporgchem.com

Comparing the computationally predicted NMR spectrum with an experimental one can aid in the definitive assignment of signals to specific atoms within the this compound structure. mdpi.com A strong correlation between the predicted and measured chemical shifts provides high confidence in the structural assignment. Different DFT functionals, such as WP04 for proton shifts and ωB97X-D for carbon shifts, have been benchmarked to provide high accuracy. mdpi.com

| Carbon Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (Carboxylate) | 176.5 | 177.2 | -0.7 |

| C1 (Bridgehead) | 41.2 | 40.8 | +0.4 |

| C4 (with -OH) | 68.9 | 69.5 | -0.6 |

| -OCH₃ (Methyl) | 52.1 | 51.8 | +0.3 |

| Adamantane (B196018) CH₂ | 35.8 | 36.1 | -0.3 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While the adamantane cage is rigid, the ester and hydroxyl functional groups possess rotational freedom. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org An MD simulation numerically solves Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles evolve. frontiersin.org

For this compound, an MD simulation would typically be run in a simulated aqueous environment to mimic physiological conditions. The simulation would reveal the preferred orientations of the rotatable bonds, such as the C-O bond of the hydroxyl group and the C-C(O)O-CH₃ bonds of the ester group. By analyzing the trajectory, researchers can identify the most stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the range of shapes it can adopt in solution, which is crucial for understanding how it might interact with other molecules, such as biological receptors. ijsrset.com

In Silico Modeling of Molecular Interactions

Understanding how a molecule interacts with biological targets is fundamental in medicinal chemistry. In silico modeling techniques, such as molecular docking and binding affinity prediction, are used to forecast these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org The goal is to find the binding mode of the ligand that has the lowest free energy.

In a docking study involving this compound, the 3D structure of the molecule (obtained from DFT optimization) would be placed into the active site of a target protein. nih.gov The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding pocket, scoring each one based on a defined scoring function. The results would identify the most likely binding pose and reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl or ester groups) and hydrophobic interactions (with the adamantane cage), that stabilize the ligand-protein complex. nih.govnih.gov

Following a docking study, the strength of the interaction between the ligand and its target is quantified by predicting the binding affinity. This value, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), estimates how tightly the ligand binds to the protein. nih.gov

Docking programs provide an estimated binding affinity as part of their scoring function. jbcpm.com Lower binding energy scores typically indicate a more stable ligand-protein complex and stronger binding. qeios.com For more rigorous and accurate predictions, more computationally intensive methods like alchemical free energy calculations can be employed. nih.gov These predictions are vital for ranking potential drug candidates and prioritizing them for experimental testing. A strong predicted binding affinity for this compound with a specific therapeutic target would suggest it is a promising candidate for further investigation.

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Tyr84, Ser122, Phe290, Leu301 |

| Hydrogen Bonds | 1 (with Ser122) |

| Hydrophobic Interactions | Adamantane cage with Phe290, Leu301 |

Strain Energy Analysis of the Adamantane Cage

The adamantane molecule, with its unique tricyclic cage structure, is renowned for its high degree of stability and rigidity. wikipedia.org This stability is a direct consequence of its nearly ideal tetrahedral bond angles, which result in minimal angle strain. Unlike many other cyclic systems, the adamantane cage is considered to be virtually strain-free, a property that contributes to its thermodynamic stability. wikipedia.org

Computational studies are instrumental in quantifying the strain energy of cyclic hydrocarbons. These methods typically involve comparing the heat of formation of the cyclic molecule with a hypothetical, strain-free acyclic analogue. High-level computational methods, such as W1BD and G-4, have been employed to calculate the strain energies of various hydrocarbons. For the parent adamantane (C₁₀H₁₆), these calculations reveal a relatively low, albeit non-zero, strain energy. One study calculated a strain energy of approximately 6 kcal/mol for adamantane. mdpi.com This residual strain is attributed not to angle distortion, but to a combination of transannular C-C repulsions and torsional strain from anti-gauche CCCC arrangements. mdpi.com

Systematic studies on substituted adamantanes, such as polynitroadamantanes, have shown that the number and nature of substituents can gradually increase the cage strain energy. researchgate.net While a hydroxyl and a methyl carboxylate group are electronically and sterically different from nitro groups, this finding highlights that substituents do modulate the energetic properties of the adamantane core. A precise quantification of the strain energy for this compound would necessitate specific density functional theory (DFT) or other ab initio calculations for this particular molecule.

Table 1: Calculated Strain Energies of Adamantane and Related Caged Hydrocarbons

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

|---|---|---|

| Adamantane | G-4 / W1BD | ~6.0 mdpi.com |

| Norbornane | G-4 / W1BD | ~18.0 mdpi.com |

| Cubane | DFT (PBE-D3) | High (not specified) acs.org |

| Bicyclo[2.2.2]octane | G-4 / W1BD | ~11.0 mdpi.com |

This table presents representative strain energy values for the parent adamantane cage and other related structures to provide context. Specific values for this compound are not available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method is particularly valuable in drug discovery and medicinal chemistry for predicting the activity of new molecules and optimizing lead compounds. mdpi.comdocumentsdelivered.com Adamantane derivatives have been the subject of numerous QSAR studies due to their wide range of biological activities, including antiviral, antidiabetic, and CNS-acting properties. mdpi.comnih.gov

While specific QSAR models for derivatives of this compound are not found in the surveyed literature, extensive research on other functionalized adamantanes demonstrates the applicability of this approach. For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to aminoadamantane analogues to establish relationships between their structures and their activity as influenza virus inhibitors. mdpi.com These models help identify key structural features, such as the placement of lipophilic and polar groups, that are crucial for biological activity. mdpi.com

The general process for developing a QSAR model for adamantane derivatives would involve:

Data Set Compilation: Assembling a series of adamantane derivatives with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity).

Molecular Descriptor Calculation: Calculating various physicochemical, topological, and electronic descriptors for each molecule in the series. For adamantane derivatives, descriptors related to lipophilicity (logP), molecular shape, and the electronic properties of substituents are often critical.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

For derivatives of this compound, QSAR models could be developed to explore how modifications to the hydroxyl and ester functionalities, or the introduction of further substituents on the adamantane cage, affect a specific biological endpoint. Such models would be invaluable for guiding the synthesis of new analogues with potentially enhanced potency or improved pharmacokinetic profiles.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adamantane |

| Amantadine (B194251) |

| Rimantadine (B1662185) |

| Vildagliptin |

| Saxagliptin |

| Memantine (B1676192) |

| Adapalene |

| Norbornane |

| Cubane |

Medicinal Chemistry Applications and Pharmacological Research of Adamantane Derivatives

Role of the Adamantane (B196018) Scaffold in Drug Discovery

The incorporation of an adamantane group into a drug candidate can profoundly alter its properties, often leading to improved therapeutic potential. nih.gov This is attributed to its unique combination of bulk, rigidity, and high lipophilicity.

Table 1: Physicochemical Properties Influenced by the Adamantane Scaffold

| Property | Influence of Adamantane Scaffold | Rationale |

|---|---|---|

| Lipophilicity | Increased | The hydrocarbon cage structure is inherently nonpolar and hydrophobic. nih.govresearchgate.net |

| Metabolic Stability | Increased | The rigid, bulky structure provides steric hindrance to metabolic enzymes. mdpi.com |

| Membrane Permeability | Enhanced | Increased lipophilicity facilitates passage through biological membranes. researchgate.net |

| Bioavailability | Potentially Improved | A combination of enhanced lipophilicity and metabolic stability can lead to better absorption and systemic exposure. researchgate.net |

The adamantane nucleus serves as a rigid, three-dimensional scaffold that allows for the precise spatial orientation of functional groups. nih.govnih.govconsensus.app This conformational rigidity is a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. acs.org The well-defined geometry of the adamantane cage enables the attached pharmacophoric groups to be presented to the receptor in an optimal arrangement for binding. nih.gov This "pre-organization" of the ligand can result in more potent and specific interactions with the target protein. researchgate.netnih.gov

Exploration of Biological Activities (Focus on Mechanisms)

The unique properties of the adamantane scaffold have been exploited in the development of drugs for various diseases, most notably viral infections.

Adamantane derivatives were among the first antiviral drugs to be successfully introduced into the market. nih.gov Compounds like amantadine (B194251) and rimantadine (B1662185) have been historically used for the prophylaxis and treatment of Influenza A virus infections. nih.govrjsvd.com

The primary mechanism of antiviral action of adamantane derivatives against Influenza A virus involves the targeting of the viral M2 protein. nih.govmdpi.comresearchgate.net The M2 protein is a proton-selective ion channel that is crucial for the viral replication cycle. nih.govrjsvd.com By blocking this channel, adamantane-based drugs inhibit the uncoating of the virus within the host cell, a critical step for the release of the viral genome and subsequent replication. mdpi.com

The adamantane moiety of drugs like amantadine and rimantadine binds within the pore of the M2 ion channel tetramer. acs.orgnih.gov The hydrophobic adamantyl cage interacts with hydrophobic residues lining the channel pore, such as valine, alanine, isoleucine, and glycine. acs.orgnih.gov The amine group of these drugs is thought to interact with the polar environment of the channel, contributing to the blockage of proton transport. nih.gov This physical occlusion of the channel prevents the acidification of the viral interior, which is necessary for the dissociation of the viral ribonucleoprotein from the matrix protein and the subsequent entry of the viral genome into the nucleus. acs.orgmdpi.com

Table 2: Adamantane Derivatives and their Antiviral Mechanism against Influenza A

| Compound Class | Viral Target | Mechanism of Action | Key Interactions |

|---|---|---|---|

| Adamantane Amines (e.g., Amantadine, Rimantadine) | M2 Ion Channel | Blockage of proton translocation. nih.govmdpi.com | Hydrophobic interactions between the adamantane cage and channel-lining residues; potential polar interactions involving the amine group. acs.orgnih.gov |

| Inhibition of viral uncoating. mdpi.com | The drug physically occludes the channel pore. acs.orgmdpi.com |

Antibacterial and Antimicrobial Properties and Mechanisms

While research specifically detailing the antibacterial properties of Methyl 4-hydroxyadamantane-1-carboxylate is limited, the broader class of adamantane derivatives has demonstrated significant antimicrobial activity. The rigid and highly lipophilic adamantane cage is a key feature, facilitating the penetration of bacterial cell membranes. mdpi.com This characteristic is believed to contribute to the membranotropic activity observed in some derivatives.

Studies on adamantane-1-carboxylic acid, a closely related compound, have shown it possesses inhibitory activity against various microorganisms. Its mechanism is thought to involve altering the permeability of the bacterial cell membrane. medchemexpress.com This compound has been shown to be effective against Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus, and to a lesser extent, some Gram-negative bacteria like Citrobacter freundii and Pseudomonas aeruginosa. medchemexpress.com

Other synthetic derivatives have been developed to enhance this antimicrobial potential. For instance, adamantane-containing isothiourea derivatives have shown potent, broad-spectrum antibacterial activity. nih.gov Similarly, novel hydrazide-hydrazones incorporating a 1-adamantane carbonyl moiety have exhibited good antibacterial properties, particularly against Gram-positive bacteria and the fungus Candida albicans. mdpi.com The introduction of the adamantane structure into new compounds generally increases their lipophilicity, which can modify bioavailability and enhance therapeutic effects. mdpi.com

| Compound Type | Target Organisms | Observed Activity (MIC/MBC in µg/mL) | Reference |

|---|---|---|---|

| Adamantane-1-carboxylic acid | Gram-positive bacteria (e.g., B. cereus, S. aureus) | Inhibitory at 1000-1500 µg/mL | medchemexpress.com |

| Hydrazide-hydrazone derivatives | Gram-positive bacteria, C. albicans | MIC = 62.5–1000 µg/mL | mdpi.com |

| Isothiourea derivatives (S-arylmethyl) | Broad-spectrum antibacterial | MIC = 0.5–32 µg/mL | nih.gov |

Anti-inflammatory Potential

Adamantane derivatives are recognized for their anti-inflammatory properties. mdpi.comresearchgate.net The incorporation of the adamantane moiety into various molecular scaffolds has been explored as a strategy to develop new anti-inflammatory agents. While direct studies on this compound are not prevalent, research on related structures provides insight into potential mechanisms.

One significant mechanism involves the inhibition of the soluble epoxide hydrolase (sEH) enzyme. nih.gov Inhibition of sEH increases the levels of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Several memantyl urea (B33335) derivatives, which feature an adamantane core, have been identified as potent sEH inhibitors, demonstrating anti-inflammatory effects in sepsis models induced by lipopolysaccharides. nih.gov

Furthermore, the anti-inflammatory action of adamantane-containing compounds can be attributed to the modulation of pro-inflammatory cytokine production. Studies on certain derivatives have shown an ability to inhibit the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. researchgate.net Adapalene, an adamantane derivative, is a well-established anti-inflammatory drug used in the treatment of acne. researchgate.net

| Compound Class | Molecular Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Memantyl urea derivatives | Soluble epoxide hydrolase (sEH) | Potent inhibition with IC50 values in the nanomolar range for human sEH. | nih.gov |

| Thymol-mefenamic acid hybrid | Pro-inflammatory cytokines | Dose-dependent reduction of TNF-α and IL-6. | researchgate.net |

| Adapalene | General anti-inflammatory | Used clinically for inflammatory skin conditions. | researchgate.net |

Anticancer Activities

The adamantane scaffold has been utilized in the design of novel anticancer agents. mdpi.com The lipophilic nature of the adamantane group can enhance the ability of a compound to penetrate cell membranes and interact with intracellular targets.

Several adamantane derivatives have demonstrated significant cytotoxic effects against various human tumor cell lines. For example, a synthetic retinoid adamantane derivative, CD437, is known to be a potent inducer of apoptosis in several cancer types, including breast cancer and non-small cell lung cancer. nih.gov More recently, adamantyl isothiourea derivatives have been investigated for their anticancer properties. Certain morpholine-based adamantyl isothioureas displayed marked cytotoxic effects against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (Hela), and colorectal carcinoma (HCT-116) cell lines. nih.gov In an animal model of hepatocellular carcinoma, these compounds were found to suppress tumorigenesis and reduce inflammation and fibrosis. nih.gov

The mechanism of action for these anticancer derivatives can be multifaceted, including the inhibition of critical signaling pathways like the TLR4-MyD88-NF-κB pathway, as demonstrated by adamantyl isothioureas. nih.gov

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Morpholine derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 | nih.gov |

| Morpholine derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 | nih.gov |

| Morpholine derivative 5 | Hela (Cervical Carcinoma) | 9.21 | nih.gov |

| Morpholine derivative 6 | Hela (Cervical Carcinoma) | 5.17 | nih.gov |

Neurological Disorder Treatment (General Adamantane context)

In the context of neurological disorders, adamantane derivatives are among the most successful therapeutic agents. neurodegenerativejournal.comfrontiersin.org The primary examples are Amantadine and Memantine (B1676192), which are used in the management of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. neurodegenerativejournal.comuwc.ac.za Their therapeutic effects are largely attributed to their action on the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. core.ac.uk

Excessive influx of calcium ions through the NMDA receptor channel leads to excitotoxicity, a process implicated in neuronal cell death and the progression of neurodegenerative diseases. uwc.ac.za Amantadine and Memantine act as low-affinity, uncompetitive antagonists of the NMDA receptor. core.ac.uk They bind to a site within the receptor's ion channel when it is in an open state, thereby blocking excessive calcium influx without interfering with normal physiological receptor function. This fast blocking and unblocking kinetic profile makes them better tolerated than high-affinity channel blockers. core.ac.uk By modulating NMDA receptor activity, these drugs help to mitigate the downstream effects of excitotoxicity, such as the overproduction of nitric oxide and other reactive nitrogen species that contribute to neurodegeneration. uwc.ac.za

Mechanism of Action Studies

Interaction with Molecular Targets (Enzymes, Receptors)

The rigid, three-dimensional structure of the adamantane cage makes it an excellent scaffold for orienting pharmacophoric groups toward specific binding sites on molecular targets like enzymes and receptors. nih.gov The specific functional groups attached to the adamantane core determine its biological activity and target selectivity.

For this compound, the hydroxyl and methyl ester groups would dictate its interactions. Based on the broader family of adamantane derivatives, several classes of molecular targets can be considered:

Ion Channel Receptors: As discussed previously, the most well-characterized target for amino-adamantanes like Memantine is the NMDA receptor ion channel. core.ac.uk The adamantane moiety itself contributes to the binding within the hydrophobic channel environment.

Enzymes: Adamantane derivatives have been designed to inhibit various enzymes. Soluble epoxide hydrolase (sEH) is a key target for anti-inflammatory adamantane compounds. nih.gov Other enzymes targeted by different adamantane-based pharmaceuticals include protein phosphatase 2A and hydroxysteroid dehydrogenases. nih.gov The adamantane scaffold serves to position inhibitory functional groups within the enzyme's active site.

The lipophilicity imparted by the adamantane group often enhances binding to hydrophobic pockets within these targets, while also improving pharmacokinetic properties such as membrane permeability. nih.gov

Hydrogen Bonding and Specific Binding Motifs

The ability of a molecule to form specific, directional interactions such as hydrogen bonds is critical for its binding affinity and selectivity to a biological target. This compound possesses functional groups capable of participating in such interactions.

Hydroxyl Group (-OH): The hydroxyl group at the 4-position is a classic hydrogen bond donor (from the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). In a protein binding site, it can form hydrogen bonds with the side chains of amino acids like serine, threonine, tyrosine, aspartate, or glutamate, as well as with the peptide backbone carbonyls or amides.

Carboxylate Group (-COOCH₃): The carbonyl oxygen of the methyl ester is a strong hydrogen bond acceptor. It can interact with hydrogen bond-donating amino acid residues such as arginine, lysine, or histidine.

These hydrogen bonds are crucial for orienting the molecule correctly within the binding pocket and stabilizing the drug-target complex. The defined and rigid structure of the adamantane core ensures that these functional groups are held in a specific spatial arrangement, which is a prerequisite for a precise "induced fit" with the molecular target. The formation of these specific binding motifs, governed by hydrogen bonding and hydrophobic interactions from the adamantane cage, is fundamental to the compound's potential mechanism of action.

Design and Synthesis of Bioactive Derivatives of this compound

The rigid, three-dimensional structure of the adamantane cage has made it a valuable scaffold in medicinal chemistry. Its unique properties, including high lipophilicity and metabolic stability, have led to its incorporation into numerous therapeutic agents. nih.gov this compound, a bifunctionalized adamantane derivative, presents a versatile starting point for the design and synthesis of novel bioactive compounds. The strategic placement of the hydroxyl and methyl carboxylate groups at the bridgehead positions allows for systematic modifications to explore structure-activity relationships and develop targeted therapies.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR investigations would typically focus on the independent and combined effects of modifying the hydroxyl and carboxylate moieties, as well as the adamantane core itself.

The adamantane scaffold serves as a rigid anchor, and its bulky nature can influence binding to biological targets. The lipophilicity imparted by the adamantane cage can enhance membrane permeability and improve pharmacokinetic profiles. nih.gov However, excessive lipophilicity can also lead to non-specific binding and toxicity. The introduction of polar groups, such as the hydroxyl group in this compound, is a key strategy to modulate this property and achieve a balance between lipophilicity and aqueous solubility.

The position and orientation of functional groups on the adamantane core are critical for biological activity. In the case of 4-hydroxyadamantane-1-carboxylic acid derivatives, the 1,4-substitution pattern provides a specific spatial arrangement of the functional groups that can be optimized for interaction with a particular biological target. nih.gov

Table 1: Hypothetical SAR Data for this compound Derivatives

| Compound | R1 (Position 4) | R2 (Position 1) | Relative Activity |

| 1 | -OH | -COOCH3 | Baseline |

| 2 | -OCH3 | -COOCH3 | Decreased |

| 3 | -NH2 | -COOCH3 | Increased |

| 4 | -OH | -COOH | Variable |

| 5 | -OH | -CONH2 | Increased |

This table presents hypothetical data for illustrative purposes, based on general principles of medicinal chemistry.

Functional Group Modifications for Targeted Activity

The hydroxyl and methyl carboxylate groups of this compound are amenable to a wide range of chemical transformations, allowing for the synthesis of diverse libraries of compounds for biological screening.

Modifications of the Hydroxyl Group:

The hydroxyl group at the C-4 position can be readily modified to explore its role in target binding and to alter the physicochemical properties of the molecule. Esterification or etherification of the hydroxyl group can modulate lipophilicity and metabolic stability. For instance, converting the hydroxyl group to an ester could serve as a prodrug strategy, where the ester is cleaved in vivo to release the active hydroxyl-containing compound.

Modifications of the Methyl Carboxylate Group:

The methyl carboxylate at the C-1 position is a versatile handle for introducing a variety of functional groups. ontosight.ai Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides, which are common functional groups in many drug molecules. researchgate.net Coupling of the carboxylic acid with a diverse range of amines can introduce new pharmacophoric elements and modulate the compound's biological activity and pharmacokinetic properties.

Furthermore, the carboxylic acid can be reduced to a primary alcohol, providing another site for further functionalization. The interplay between the functional groups at the 1 and 4 positions can lead to the development of derivatives with fine-tuned properties for specific therapeutic targets.

Development of Adamantane-Based Ligands for Therapeutic Use

The unique structural features of adamantane have been exploited in the development of ligands for a variety of therapeutic targets, including viral ion channels, enzymes, and receptors. nih.gov Derivatives of this compound can be envisioned as building blocks for the creation of novel ligands with improved efficacy and selectivity.

For example, the adamantane cage can serve as a lipophilic "anchor" to enhance the binding of a ligand to its target. The functional groups at the 1 and 4 positions can then be elaborated to introduce specific interactions with the target protein, such as hydrogen bonds or ionic interactions.

In the context of enzyme inhibition, adamantane derivatives have shown promise. For instance, adamantane carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, with potential applications in the treatment of obesity and diabetes. nih.govresearchgate.net The synthesis of analogs based on the this compound scaffold could lead to the discovery of novel and potent enzyme inhibitors.

The development of adamantane-based ligands often involves an iterative process of design, synthesis, and biological evaluation. By systematically modifying the structure of this compound and assessing the impact on biological activity, researchers can identify key structural features required for potent and selective therapeutic agents.

Applications in Materials Science and Coordination Chemistry

Adamantane (B196018) Derivatives as Building Blocks for Advanced Materials

The adamantane scaffold is a fundamental component in the bottom-up construction of novel materials and nanostructures. wikipedia.orgaps.org Its cage-like structure is not only robust but also provides a tetrahedral geometry, which can direct the assembly of molecules into specific three-dimensional networks. researchgate.netmdpi.com This has led to applications in polymers, self-assembling molecular crystals, and other advanced materials. wikipedia.org

Derivatives of adamantane have been incorporated into polymers to enhance their thermal stability and mechanical properties. wikipedia.org For instance, adamantane-based polymers are being explored for applications such as coatings for touchscreens. wikipedia.org The bulky and rigid nature of the adamantane unit can restrict polymer chain mobility, leading to materials with higher glass transition temperatures and improved durability. Furthermore, functionalized adamantanes, such as those with hydroxyl and carboxylate groups, can act as crosslinking agents, creating strong and stable polymer networks. proquest.com 1,3,5,7-tetrakis(4-aminophenyl)adamantane (B3106384) (TAPA), for example, has been used as a novel crosslinking agent for epoxy resins, yielding polymers with superior thermal properties. proquest.com

The predictable geometry and stability of adamantane derivatives also make them ideal for creating molecular crystals through self-assembly. wikipedia.orgaps.org Functionalization of the adamantane core can create chemically active sites that drive the formation of ordered structures through intermolecular interactions. aps.org For example, theoretical studies have shown that adamantane molecules functionalized with boron and nitrogen can form stable molecular crystals with a zincblende structure, held together by dative B-N bonds. aps.org

Synthesis of Adamantane-Based Ligands for Coordination Polymers

The rigid adamantane core is an excellent scaffold for designing ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.netproquest.com The tetrahedral arrangement of its bridgehead carbons allows for the creation of ligands that can extend in three dimensions, leading to the formation of complex and robust network structures. researchgate.netmdpi.com Ligands based on adamantane retain rigidity similar to common aromatic ligands but offer unique advantages, including access to distinct node geometries and the introduction of hydrophobicity from the non-polar backbone. researchgate.netmdpi.com

The synthesis of these ligands typically involves the functionalization of the adamantane cage. For instance, adamantane can be polyhalogenated, providing entry points for introducing coordinating groups like carboxylates, triazoles, or pyridyls. researchgate.net Methyl 4-hydroxyadamantane-1-carboxylate itself is a functionalized derivative, possessing a carboxylate group capable of coordinating to metal ions and a hydroxyl group that could participate in hydrogen bonding or further functionalization.

An example of an adamantane-based ligand used in coordination polymer synthesis is 1,3-bis(1,2,4-triazol-1-yl)adamantane. This ligand has been used to create one- and two-dimensional coordination polymers with silver(I) and cadmium(II) ions. proquest.comresearchgate.net The rigid adamantane spacer enforces a specific distance and orientation between the coordinating triazole groups, influencing the final structure of the polymer.

Metal-Organic Frameworks (MOFs) incorporating Adamantane Moieties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comcsic.es The use of adamantane-based linkers in MOF synthesis has gained attention due to the unique structural characteristics they impart. researchgate.net The tetrahedral geometry of linkers like adamantane-1,3,5,7-tetracarboxylic acid can direct the formation of highly symmetric and porous frameworks. researchgate.net

The incorporation of adamantane units offers several benefits to MOFs:

Unique Node Geometry: The tetrahedral structure provides access to network topologies that are different from those achievable with linear or trigonal planar aromatic linkers. researchgate.net

Hydrophobicity: The aliphatic, non-polar nature of the adamantane core can create hydrophobic pores within the MOF, which can be advantageous for specific separation or sensing applications. mdpi.com

Representative examples of adamantane-based linkers used in MOF chemistry include adamantane-1,3,5,7-tetracarboxylic acid and 1,3,5,7-tetrakis(4-cyanophenyl)adamantane. researchgate.netrsc.org These have been successfully used to construct 3D frameworks with metal ions such as copper(II), cadmium(II), and manganese(II). researchgate.netrsc.org Often, the large voids created by these bulky linkers lead to the formation of interpenetrated frameworks, where multiple identical networks are entangled, which can fine-tune the porosity of the material. rsc.orgresearchgate.net

| Adamantane Linker | Metal Ion | Resulting Structure/Topology | Reference |

|---|---|---|---|

| 1,3,5,7-tetrakis{4-(4-pyridyl)phenyl}adamantane | Cu(II) | 3-D, 4-fold interpenetrated framework (PtS topology) | rsc.org |

| 1,3,5,7-tetrakis(4-cyanophenyl)adamantane | Mn(II) | 2-fold interpenetrated grid-like polymer | rsc.org |

| Adamantane-1,3,5,7-tetracarboxylic acid | Cu(II) | Coordination network | researchgate.net |

| 1,3,5-tris(4-carboxyphenyl)adamantane | Cd(II) | Coordination network | researchgate.net |

Catalytic Applications of Adamantane-Derived Metal Complexes

The adamantane moiety has become a crucial component in the design of highly effective catalysts. nih.govresearchgate.net Its desirable properties, such as steric bulk, rigidity, and chemical inertness, make it an ideal scaffold for supporting catalytically active metal centers. researchgate.net Adamantyl groups are frequently used as bulky substituents on ligand frameworks to influence the reactivity and selectivity of metal complexes. nih.gov

A prominent example is the use of adamantyl groups in N-heterocyclic carbene (NHC) ligands. The first stable crystalline NHC, IAd, featured 1-adamantyl groups on the nitrogen atoms. nih.gov The steric hindrance provided by the adamantyl groups is critical for stabilizing the carbene and modulating the catalytic activity of its metal complexes. Similarly, adamantane scaffolds have been incorporated into ligands for various transition metal-catalyzed reactions, including olefin metathesis and C-H functionalization. nih.govchemrxiv.orgacs.org For instance, a Z-selective Grubbs olefin metathesis catalyst incorporates an adamantane-derived ligand. nih.gov

While direct catalytic applications of complexes derived from this compound are not widely reported, its structural motifs are relevant. The carboxylate group can bind to metal centers, and the adamantane cage can provide the necessary steric environment to influence catalytic transformations.

Photophysical Properties of Adamantane Structures

Adamantane and its derivatives exhibit interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior, making them candidates for advanced optical materials. acs.orgrsc.orgsemanticscholar.org While pristine adamantane has a large optical gap, functionalization can tune its electronic structure and enhance its luminescent properties. acs.org

Studies on methylated adamantanes have shown that these derivatives fluoresce with higher quantum yields than the parent adamantane molecule. acs.org The addition of methyl groups shifts the highest occupied molecular orbital (HOMO) energy, affecting the electronic transitions. acs.org

Coordination polymers and metal complexes incorporating adamantane-based ligands can also display notable photophysical properties. In many cases, these materials exhibit ligand-centered luminescence. mdpi.comresearchgate.net For example, coordination polymers synthesized from 1,3-bis(1,2,4-triazol-1-yl)adamantane and cadmium(II) or silver(I) demonstrate strong blue-light emission around 450 nm upon excitation. mdpi.comresearchgate.net The rigid adamantane spacer helps to minimize non-radiative decay pathways, thus enhancing emission efficiency.

Recent research has also highlighted the strong nonlinear optical (NLO) properties of certain organic adamantane derivatives. rsc.orgsemanticscholar.orgrsc.org Depending on their composition and whether they are in a crystalline or amorphous state, these materials can exhibit properties like second-harmonic generation (SHG) or highly-directed white-light generation. semanticscholar.orgrsc.org

| Compound/System | Property | Observation | Reference |

|---|---|---|---|

| Methylated Adamantanes | Fluorescence | Higher quantum yields compared to pristine adamantane. | acs.org |

| Coordination polymer of Ag(I) with 1,3-bis(1,2,4-triazol-1-yl)adamantane | Luminescence | Emission band at ~450 nm upon excitation at 370 nm. | mdpi.com |

| Coordination polymer of Cd(II) with 1,3-bis(1,2,4-triazol-1-yl)adamantane | Luminescence | Emission band at ~450 nm upon excitation at 370 nm. | mdpi.com |

| Ru(II) tripods with adamantane core and Bco-containing bridge | Photoluminescence | Blue-shifted MLCT band and PL emission compared to fully conjugated bridges. | proquest.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

A primary focus of future research will be the development of more efficient and selective synthetic routes to functionalized adamantanes like Methyl 4-hydroxyadamantane-1-carboxylate. Traditional methods for adamantane (B196018) functionalization often require harsh conditions and can lead to a mixture of products. rsc.org Emerging strategies aim to overcome these limitations.

One promising area is the advancement of catalyst-controlled C–H functionalization. mdpi.commdpi.com This approach utilizes photoredox and hydrogen atom transfer (HAT) catalysis to directly functionalize the strong tertiary C–H bonds of the adamantane core with high chemoselectivity. mdpi.commdpi.com Future work will likely focus on developing new catalyst systems that offer even greater control over regioselectivity, allowing for the precise installation of functional groups at specific positions on the adamantane scaffold. This would be a significant step towards the streamlined synthesis of complex adamantane derivatives.

Furthermore, there is a growing interest in stereoselective synthesis to produce enantiomerically pure adamantane compounds. researchgate.netwikipedia.org Many biologically active molecules are chiral, and their therapeutic effects can be highly dependent on their stereochemistry. Developing synthetic routes that can selectively produce one enantiomer of a substituted adamantane derivative over the other is a key challenge that will unlock new possibilities in drug design. researchgate.net This could involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of reactions.

The table below summarizes some emerging synthetic strategies for functionalized adamantanes:

| Synthetic Strategy | Description | Potential Advantages |

| Catalyst-Controlled C–H Functionalization | Direct functionalization of C–H bonds using photoredox and HAT catalysis. mdpi.commdpi.com | High chemoselectivity for strong C–H bonds, avoids pre-functionalization steps. mdpi.comnumberanalytics.com |

| Stereoselective Synthesis | Methods to produce specific enantiomers of chiral adamantane derivatives. researchgate.netwikipedia.org | Access to enantiomerically pure compounds for pharmacological studies. researchgate.net |

| Radical-Mediated Functionalization | Utilization of radical intermediates for C–H to C–C bond formation. rsc.orgnumberanalytics.com | Wide range of functional groups can be introduced. numberanalytics.com |

| Flow Chemistry | Continuous manufacturing processes for adamantane synthesis. | Improved safety, scalability, and process control. |

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and function of adamantane derivatives is crucial for the rational design of new molecules and processes. Time-resolved spectroscopic techniques are powerful tools for studying the dynamics of chemical reactions on ultrafast timescales. numberanalytics.comnih.govyoutube.com

Femtosecond transient absorption spectroscopy, for example, can be used to directly observe the formation and decay of short-lived intermediates, such as excited states and radical ions, that are often involved in photochemical reactions. youtube.comnih.govresearchgate.net By applying these techniques to the study of adamantane functionalization reactions, researchers can gain unprecedented insights into the reaction pathways and the factors that control selectivity. For instance, photodissociation studies using extreme ultraviolet (XUV) femtosecond pulses have been used to unravel the fragmentation dynamics of the adamantane dication, revealing a two-step process of cage opening followed by Coulomb repulsion-driven fragmentation. researchgate.netnih.govresearchgate.net

Time-resolved infrared (TRIR) spectroscopy can provide structural information on transient species, helping to elucidate their geometry and bonding. numberanalytics.com This information is complementary to that obtained from transient absorption spectroscopy and can provide a more complete picture of the reaction mechanism. The application of these advanced spectroscopic methods will be instrumental in refining our understanding of adamantane chemistry and guiding the development of new synthetic methodologies.

Rational Design of Next-Generation Adamantane-Based Therapeutics

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, found in several clinically approved drugs. princeton.eduresearchgate.net Its lipophilic nature can enhance drug absorption and bioavailability, while its rigid structure can be used to orient functional groups for optimal interaction with biological targets. nih.govresearchgate.net Future research in this area will focus on the rational design of new adamantane-based therapeutics with improved efficacy and safety profiles.

Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, providing valuable information on how modifications to the adamantane scaffold affect biological activity. nih.govmdpi.comwum.edu.pl By systematically varying the substituents on the adamantane core and evaluating the biological activity of the resulting compounds, researchers can identify key structural features required for therapeutic efficacy.

The unique three-dimensional structure of adamantane allows for the precise positioning of substituents to explore drug targets more effectively. researchgate.net This has led to the development of adamantane derivatives as inhibitors of a wide range of biological targets, including enzymes and ion channels. nih.gov The incorporation of the adamantane cage can also enhance the stability of drugs in blood plasma. mdpi.com

The table below lists some therapeutic areas where adamantane-based drugs have shown promise:

| Therapeutic Area | Example Drug/Target | Reference |

| Antiviral | Amantadine (B194251), Rimantadine (B1662185) (Influenza A M2 protein) | nih.govprinceton.edu |

| Neurodegenerative Diseases | Memantine (B1676192) (NMDA receptor antagonist) | princeton.edu |

| Diabetes | Saxagliptin, Vildagliptin (DPP-4 inhibitors) | princeton.edu |

| Cancer | HIF-1α inhibitors | nih.gov |

| Bacterial Infections | Cholinesterase inhibitors | researchgate.net |

Exploration of New Material Applications

The exceptional thermal and mechanical properties of the adamantane cage make it an attractive building block for the development of new materials. nih.govnih.gov Adamantane-containing polymers, for instance, often exhibit high glass transition temperatures, enhanced stiffness, and improved solubility. nih.govnih.gov

Future research will likely explore the use of adamantane derivatives in a wider range of material applications. For example, adamantane-based polymers are being investigated for use in coatings for touchscreens and as components of advanced composites. nih.govnih.gov The tetrahedral geometry of the adamantane scaffold makes it an ideal building block for the construction of three-dimensional networks and metal-organic frameworks (MOFs). nih.gov

Furthermore, the ability of adamantane to form strong inclusion complexes with host molecules like cyclodextrins opens up possibilities for the development of supramolecular materials with tunable properties. researchgate.net These materials could find applications in areas such as drug delivery, sensing, and catalysis. mdpi.com The soft, cage-like structure of solid adamantane also allows for the incorporation of guest molecules, which could be released in a controlled manner, for example, within the human body. nih.gov

Integration of Computational and Experimental Approaches for Accelerated Discovery

The integration of computational and experimental methods is becoming increasingly important in all areas of chemical research, and the study of adamantane derivatives is no exception. mdpi.comprinceton.edu Computational techniques, such as density functional theory (DFT) calculations and molecular dynamics (MD) simulations, can provide valuable insights into the structure, properties, and reactivity of adamantane compounds.

In silico drug design, for example, can be used to predict the binding affinity of adamantane derivatives for a particular biological target, helping to prioritize compounds for synthesis and experimental testing. numberanalytics.comresearchgate.net Molecular docking studies can reveal the binding mode of a ligand within the active site of a protein, providing a basis for the rational design of more potent inhibitors. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop predictive models for the biological activity of adamantane derivatives.